Early Synthesis Methods for α-Methylated Amino Acids: An In-depth Technical Guide
Early Synthesis Methods for α-Methylated Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group at the α-carbon of an amino acid profoundly impacts its conformational properties and metabolic stability, making α-methylated amino acids valuable building blocks in drug design and peptide chemistry. This technical guide delves into the foundational, early methods developed for the synthesis of these crucial compounds. We will explore the core principles, experimental protocols, and comparative data of the Strecker synthesis, the Bucherer-Bergs reaction, and pioneering asymmetric approaches using chiral auxiliaries.
Racemic Syntheses: The Classical Approaches
The earliest methods for synthesizing α-methylated amino acids were not stereoselective, yielding racemic mixtures that required subsequent resolution. Two prominent methods from this era are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis
First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction between a ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α,α-disubstituted amino acid.[1][2][3] The use of a ketone as the starting material is the key to producing α-alkylated amino acids.[1][4]
Reaction Scheme:
Figure 1: General workflow of the Strecker synthesis for α,α-disubstituted amino acids.
This protocol is a representative example of the classical Strecker synthesis.
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Formation of the α-Aminonitrile:
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In a well-ventilated fume hood, a mixture of methyl isopropyl ketone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) is suspended in a mixture of ethanol and water.
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The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for several hours to overnight.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
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-
Hydrolysis to the Amino Acid:
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The crude α-aminonitrile is refluxed with a strong acid, typically 6 M hydrochloric acid, for several hours until the nitrile is completely hydrolyzed.
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The reaction mixture is then cooled, and any solid impurities are removed by filtration.
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The aqueous solution is washed with an organic solvent to remove any non-polar impurities.
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The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base (e.g., ammonium hydroxide or sodium hydroxide).
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The precipitated racemic α-methylvaline is collected by filtration, washed with cold water and ethanol, and dried.
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| Starting Ketone | Product | Yield (%) | Reference |
| Methyl isopropyl ketone | (±)-α-Methylvaline | Not specified in early literature, generally moderate to good | [4] |
Table 1: Representative data for the classical Strecker synthesis.
The Bucherer-Bergs Reaction
Developed by Hans Theodor Bucherer and Hermann Bergs in the early 20th century, this multicomponent reaction provides hydantoins from ketones, which serve as stable precursors to α,α-disubstituted amino acids.[5][6] The hydantoin is subsequently hydrolyzed to yield the desired amino acid.
Reaction Scheme:
Figure 2: General workflow of the Bucherer-Bergs reaction for α,α-disubstituted amino acids.
This protocol outlines the synthesis of α-methylphenylalanine via the Bucherer-Bergs reaction.
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Hydantoin Formation:
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A mixture of acetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a pressure vessel with ethanol and water is heated to 60-70°C for several hours.[6][7]
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The reaction is monitored for the formation of the 5-methyl-5-phenylhydantoin precipitate.
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After cooling, the solid hydantoin is collected by filtration, washed with water, and recrystallized from ethanol or water.
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-
Hydrolysis to Amino Acid:
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The purified hydantoin is heated at reflux with an aqueous solution of a strong base (e.g., 25% sodium hydroxide or barium hydroxide) for an extended period (12-24 hours).[8][9]
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid.
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The precipitated racemic α-methylphenylalanine is collected by filtration, washed with cold water, and dried.
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| Starting Ketone | Intermediate | Final Product | Yield of Hydantoin (%) | Overall Yield (%) | Reference |
| Acetophenone | 5-Methyl-5-phenylhydantoin | (±)-α-Methylphenylalanine | Good to excellent | Moderate to good | [6][7] |
Table 2: Representative data for the Bucherer-Bergs synthesis.
Asymmetric Syntheses: The Advent of Chiral Auxiliaries
The demand for enantiomerically pure α-methylated amino acids drove the development of asymmetric synthetic methods. A key early strategy involved the use of chiral auxiliaries to direct the stereoselective alkylation of an amino acid precursor.
The Oxazolidinone Method (Seebach and Evans)
Reaction Scheme:
Figure 3: Workflow for the asymmetric synthesis of α-methylalanine using an oxazolidinone auxiliary.
This protocol is based on the principles developed by Seebach and Evans.
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Formation of the Chiral Oxazolidinone:
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L-Alanine is reacted with pivaldehyde in a suitable solvent to form the corresponding Schiff base.
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The Schiff base is then acylated (e.g., with an acid chloride) to induce cyclization to the chiral oxazolidinone. The diastereomers are typically separated by chromatography or crystallization.
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-
Diastereoselective Methylation:
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The purified oxazolidinone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
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A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.
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Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature.
-
-
Hydrolysis and Auxiliary Removal:
-
The reaction is quenched, and the alkylated oxazolidinone is isolated.
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Hydrolysis of the oxazolidinone, typically under acidic or basic conditions, cleaves the auxiliary to yield the N-protected α-methylated amino acid.
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Final deprotection affords the enantiomerically enriched (S)-α-methylalanine.
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| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (S)-Valinol-derived oxazolidinone | CH₃I | >99:1 | 90 | >98 | [14] |
| (1S,2R)-Norephedrine-derived oxazolidinone | CH₃I | 49:1 | 85 | 96 | [14] |
Table 3: Quantitative data for the asymmetric methylation using oxazolidinone auxiliaries.
The Pseudoephedrine Amide Method (Myers)
A highly practical and efficient method using pseudoephedrine as a chiral auxiliary was developed by Myers.[15][16][17] In this approach, an amino acid is coupled with pseudoephedrine to form a chiral amide. Deprotonation followed by alkylation proceeds with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the α-methylated amino acid in high enantiomeric purity.
Reaction Scheme:
Figure 4: Workflow for the asymmetric synthesis of α-amino acids using pseudoephedrine as a chiral auxiliary.
This protocol is a representative example of the Myers' method.
-
Preparation of the Pseudoephedrine Glycinamide:
-
(+)-Pseudoephedrine is reacted with a protected glycine derivative (e.g., N-Boc-glycine) using a standard peptide coupling reagent to form the corresponding amide.
-
The protecting group is then removed to yield (+)-pseudoephedrine glycinamide.
-
-
Diastereoselective Alkylation:
-
The pseudoephedrine glycinamide is dissolved in THF containing lithium chloride and cooled to -78 °C.
-
LDA is added to form the lithium enolate.
-
The electrophile, in this case, a protected 3,4-dihydroxybenzyl bromide, is added, and the reaction is stirred at low temperature.
-
-
Hydrolysis and Auxiliary Removal:
-
The reaction is quenched, and the product is isolated.
-
The alkylated pseudoephedrine amide is hydrolyzed by refluxing in water or a water/dioxane mixture to yield the L-α-methyl-DOPA and recover the pseudoephedrine auxiliary.
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| Amine Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (+)-Pseudoephedrine | Benzyl bromide | >200:1 | 95 | >99 | [15][16] |
| (+)-Pseudoephedrine | Isopropyl iodide | >200:1 | 92 | >99 | [15][16] |
Table 4: Quantitative data for the asymmetric alkylation of pseudoephedrine glycinamide.
Conclusion
The early methods for the synthesis of α-methylated amino acids laid the groundwork for modern synthetic organic chemistry. While the classical Strecker and Bucherer-Bergs reactions provided access to racemic mixtures, the development of asymmetric strategies using chiral auxiliaries by pioneers like Seebach, Evans, and Myers revolutionized the field, enabling the stereocontrolled synthesis of these important non-proteinogenic amino acids. These foundational methods continue to be relevant and serve as a testament to the ingenuity of early organic chemists in tackling the challenges of stereoselective synthesis. The principles established by these early approaches are still integral to the development of novel and efficient synthetic routes for complex chiral molecules in academic and industrial research.
References
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- 8. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
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- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 14. york.ac.uk [york.ac.uk]
- 15. scilit.com [scilit.com]
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